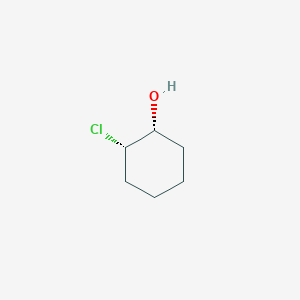

2-Chlorocyclohexanol, cis

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO |

|---|---|

Molecular Weight |

134.60 g/mol |

IUPAC Name |

(1R,2S)-2-chlorocyclohexan-1-ol |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |

InChI Key |

NYEWDMNOXFGGDX-NTSWFWBYSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)O)Cl |

Canonical SMILES |

C1CCC(C(C1)O)Cl |

Origin of Product |

United States |

Historical and Foundational Research on Cis 2 Chlorocyclohexanol

Early Investigations into Halohydrin Chemistry

The exploration of halohydrins, organic compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms, dates back to the 19th century. One of the key figures in early organic chemistry, Charles Adolphe Wurtz, is recognized for his significant contributions, which included the discovery of ethylene (B1197577) glycol and the aldol (B89426) reaction. wikipedia.org His work laid some of the foundational groundwork for the study of compounds with adjacent functional groups. Halohydrins are typically synthesized by the reaction of an alkene with a halogen in the presence of water. wikipedia.orglibretexts.org This reaction is an electrophilic addition where the halogen acts as the electrophile. wikipedia.org

The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a water molecule. libretexts.orglibretexts.org This process results in an anti-addition of the halogen and hydroxyl groups, meaning they are on opposite faces of the original double bond. wikipedia.org An alternative method for preparing halohydrins is the reaction of an epoxide with a hydrohalic acid or a metal halide. wikipedia.orgbenthamdirect.com

An important intramolecular variant of halohydrin formation is halolactonization, first reported by M. J. Bougalt in 1904. wikipedia.org This reaction involves the formation of a lactone (a cyclic ester) through the addition of an oxygen and an iodine atom across a carbon-carbon double bond. wikipedia.org While bromolactonization was known earlier, it was often less efficient due to competing reactions. wikipedia.org Chlorolactonization methods appeared later, around the 1950s, but are less commonly used. wikipedia.org

The synthesis of 2-chlorocyclohexanol (B73132) itself can be achieved by treating cyclohexene (B86901) with hypochlorous acid. orgsyn.org The reduction of 2-chlorocyclohexanone (B41772) is another route to produce 2-chlorocyclohexanol. researchgate.net

Pioneering Stereochemical Studies involving cis-2-Chlorocyclohexanol

The rigid, yet conformationally mobile, cyclohexane (B81311) ring of 2-chlorocyclohexanol made it an ideal substrate for early stereochemical investigations. The distinct chemical behaviors of the cis and trans isomers provided significant insights into reaction mechanisms, particularly the concept of neighboring group participation and conformational control.

A landmark study by Stevens and Grummitt in 1952 detailed the stereochemistry of the reactions of both cis- and trans-2-chlorocyclohexanol (B14723591) with thionyl chloride. datapdf.comresearchgate.net Their work demonstrated that the reaction of cis-2-chlorocyclohexanol with thionyl chloride, both with and without pyridine, resulted in the formation of trans-1,2-dichlorocyclohexane. datapdf.com This outcome suggests an inversion of configuration at one of the carbon centers.

One of the most illustrative examples of the differing reactivity of the 2-chlorocyclohexanol isomers is their reaction with a base. Treatment of trans-2-chlorocyclohexanol with sodium hydroxide (B78521) yields cyclohexene oxide. vaia.comaskfilo.comaskfilo.com This reaction proceeds via an internal SN2 mechanism, where the hydroxyl group is deprotonated to an alkoxide, which then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride and forming the epoxide ring. vaia.comaskfilo.com This intramolecular attack requires an anti-periplanar arrangement of the reacting groups (the alkoxide and the chlorine), which is readily achievable in the diaxial conformation of the trans isomer. vaia.comspcmc.ac.in

In stark contrast, cis-2-chlorocyclohexanol does not form an epoxide under the same conditions. Instead, it undergoes an E2 elimination reaction to produce cyclohexanone (B45756). vaia.comaskfilo.comaskfilo.com In the cis isomer, the required anti-periplanar arrangement for backside attack to form an epoxide is not possible. vaia.comaskfilo.com The base abstracts a proton, leading to the elimination of the chloride and the formation of an enol intermediate, which then tautomerizes to the more stable cyclohexanone. vaia.comaskfilo.com

These differing reaction pathways highlight the critical role of stereochemistry in determining the outcome of a reaction. The inability of the cis isomer to form an epoxide provided strong evidence for the stereoelectronic requirements of intramolecular substitution reactions and the importance of neighboring group participation. slideshare.netwikipedia.orgias.ac.in

Further stereochemical understanding came from conformational analysis. Low-temperature NMR studies have shown that for cis-2-halocyclohexanols, the preferred conformation has the hydroxyl group in an equatorial position and the halogen in an axial position (the ea conformer). researchgate.net The population of this conformer for cis-2-chlorocyclohexanol is estimated to be around 60-70%. researchgate.net This preference is influenced by factors such as hydrogen bonding between the hydroxyl group and the solvent. researchgate.net

Data Tables

Table 1: Physical Properties of 2-Chlorocyclohexanol Isomers

| Property | cis-2-Chlorocyclohexanol | trans-2-Chlorocyclohexanol |

| Molecular Formula | C₆H₁₁ClO nih.gov | C₆H₁₁ClO nist.gov |

| Molecular Weight | 134.60 g/mol nih.gov | 134.604 g/mol nist.gov |

| Boiling Point | 79-83 °C at 13 mmHg datapdf.com | 88-90 °C at 20 mmHg |

| Melting Point | 36-37 °C datapdf.com | 29-30 °C |

Table 2: Conformational Equilibrium of cis-2-Halocyclohexanols

This table shows the percentage of the conformer with an axial halogen and equatorial hydroxyl group at low temperatures in various solvents, as determined by NMR studies. researchgate.net

| Halogen | Solvent | Conformer Population (% ea) |

| Chloro | CD₂Cl₂ | ~60-70% |

| Chloro | Acetone-d₆ | ~60-70% |

| Chloro | Methanol-d₄ | ~60-70% |

Table 3: Stereochemical Outcome of Reactions of 2-Chlorocyclohexanol Isomers

| Isomer | Reagent(s) | Major Product | Reaction Type |

| cis-2-Chlorocyclohexanol | Thionyl chloride | trans-1,2-Dichlorocyclohexane datapdf.com | Nucleophilic Substitution with Inversion |

| cis-2-Chlorocyclohexanol | Sodium Hydroxide | Cyclohexanone vaia.comaskfilo.com | E2 Elimination vaia.comaskfilo.com |

| trans-2-Chlorocyclohexanol | Thionyl chloride/Pyridine | cis-1,2-Dichlorocyclohexane researchgate.net | Nucleophilic Substitution with Inversion |

| trans-2-Chlorocyclohexanol | Sodium Hydroxide | Cyclohexene oxide vaia.comaskfilo.com | Intramolecular SN2 (Epoxidation) vaia.comaskfilo.com |

Stereoselective Synthesis of Cis 2 Chlorocyclohexanol

Approaches via Halohydrin Formation from Cyclohexene (B86901)

The formation of halohydrins from alkenes is a foundational reaction in organic synthesis. However, achieving cis stereoselectivity in the case of 2-chlorocyclohexanol (B73132) presents specific challenges.

Hypochlorous Acid Mediated Syntheses

The reaction of cyclohexene with hypochlorous acid (HOCl) is a well-established method for producing 2-chlorocyclohexanol. orgsyn.org This reaction typically proceeds through an electrophilic addition mechanism involving the formation of a cyclic chloronium ion intermediate. chemistrysteps.com The subsequent nucleophilic attack by a water molecule occurs from the side opposite to the chloronium ion bridge, a process known as anti-addition. chemistrysteps.com This anti-periplanar attack dictates the stereochemical outcome, leading predominantly to the formation of trans-2-chlorocyclohexanol (B14723591). chemistrysteps.comcdnsciencepub.com

While this method is effective for generating the trans isomer, it is not a direct route to cis-2-chlorocyclohexanol due to the inherent stereochemistry of the reaction mechanism. Similarly, the reaction of cyclohexene with chromyl chloride has been reported to yield chlorohydrin products, with spectroscopic data suggesting a mixture that includes the trans isomer. cdnsciencepub.com

Chlorination of Cyclohexanol (B46403) Derivatives

An alternative strategy involves the functionalization of cyclohexanol or its derivatives. A key precursor for cis-2-chlorocyclohexanol is 2-chlorocyclohexanone (B41772). This ketone can be synthesized through various methods, including the direct chlorination of cyclohexanone (B45756) in solvents like glacial acetic acid or the chlorination of cyclohexanol in an aqueous medium with a reagent like calcium carbonate. orgsyn.org

Once 2-chlorocyclohexanone is obtained, its reduction can yield 2-chlorocyclohexanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and conditions used. A notable chemical method for producing the cis isomer is the reduction of 2-chlorocyclohexanone using aluminum isopropoxide, which preferentially yields cis-2-chlorocyclohexanol. cdnsciencepub.com In contrast, treatment of cis-2-chlorocyclohexanol with a base like NaOH does not lead to an epoxide (as the trans isomer does) but instead yields cyclohexanone through an E2 elimination mechanism. vaia.com

Enzymatic and Biocatalytic Routes to Enantiopure cis-2-Chlorocyclohexanol

Biocatalysis offers powerful tools for achieving high stereoselectivity, providing access to enantiomerically pure forms of cis-2-chlorocyclohexanol. rsc.org These methods are valued for their mild reaction conditions and remarkable precision. rsc.org

Stereoselective Reduction of 2-Chlorocyclohexanone

The enzymatic reduction of the prochiral ketone, 2-chlorocyclohexanone, is a highly effective strategy for synthesizing enantiopure cis-2-chlorocyclohexanol. researchgate.net Researchers have successfully employed horse liver alcohol dehydrogenase (HLAD) for this transformation. researchgate.net In a coupled-substrate system that recycles the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) coenzyme, HLAD reduces 2-chlorocyclohexanone to deliver optically pure (1S, 2S)-2-chlorocyclohexanol. researchgate.netresearchgate.net The (1S, 2S) configuration corresponds to the cis isomer. The high optical purity of the product has been confirmed using 19F-NMR of its (R)-MTPA ester derivative. researchgate.net Similarly, the alcohol dehydrogenase from the bacterium Thauera aromatica (ThaADH) has been shown to stereospecifically reduce 2-chlorocyclohexanone. nih.gov

Table 1: Enzymatic Reduction of 2-Chlorocyclohexanone

| Enzyme | Substrate | Product Configuration | Optical Purity | Reference |

|---|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (HLAD) | 2-Chlorocyclohexanone | (1S, 2S)-2-Chlorocyclohexanol (cis) | Optically Pure | researchgate.net, researchgate.net |

| Alcohol Dehydrogenase (ThaADH) | 2-Chlorocyclohexanone | (S)-selective product (cis) | High stereospecificity | nih.gov |

Stereocontrolled Functionalization of Precursors for cis-Chlorohydrins

The synthesis of cis-chlorohydrins can also be achieved by carefully choosing precursors and reaction pathways that allow for precise control over the introduction of functional groups. This can involve reactions where the inherent stability of the product or the stereochemistry of the starting material dictates the cis outcome.

One reported strategy involves the reaction of a specific cyclohexene derivative (DE-1) with hydrogen chloride (HCl). acs.org This reaction was observed to yield predominantly the cis-chlorohydrin. Quantum chemical calculations provided a rationale for this outcome, suggesting that the cis-chlorohydrin isomer is thermodynamically more stable than the corresponding trans epimer in this particular system. acs.org

Another fundamental approach to chlorohydrins is the ring-opening of epoxides. researchgate.net The reaction of cyclohexene oxide with a chloride nucleophile typically proceeds via an SN2 mechanism with anti-periplanar attack, which results in the formation of trans-2-chlorocyclohexanol. vaia.com Therefore, to obtain the cis isomer from an epoxide, a more complex strategy would be necessary, such as starting with a precursor where the desired stereochemistry is already set or employing a reaction sequence that results in a net retention of configuration. The stereoselective synthesis of other cyclic systems, such as cis-3-substituted cyclobutanols and cis-1-chlorocyclopropanecarboxaldehydes, demonstrates that multi-step pathways starting from precursors like dichlorocyclobutanones can be designed to control the final stereochemistry. researchgate.net

Conformational Analysis and Dynamics of Cis 2 Chlorocyclohexanol

Preferred Conformations and Conformational Equilibria in Solution

In solution, the conformational equilibrium of cis-2-chlorocyclohexanol is a critical determinant of its physical and chemical properties. This equilibrium is governed by the relative stabilities of the possible chair conformers.

Equatorial Hydroxyl and Axial Halogen Conformer Dominance

Low-temperature Nuclear Magnetic Resonance (NMR) experiments have been instrumental in elucidating the preferred conformation of cis-2-chlorocyclohexanol in solution. researchgate.netacs.org These studies reveal a distinct preference for the conformer where the hydroxyl group occupies an equatorial position and the chlorine atom is in an axial position (ea). researchgate.net Experimental measurements indicate that the population of this ea conformer is consistently in the range of 60-70%. researchgate.netacs.org This observed dominance suggests that the ea conformation is thermodynamically more stable in the solution phase compared to the ae (axial-hydroxyl, equatorial-chloro) alternative.

Influence of Solvent Polarity on Conformational Preference

The effect of the surrounding medium on the conformational balance is a key aspect of molecular dynamics. For cis-2-chlorocyclohexanol, studies have been conducted in various deuterated solvents with differing polarities, including dichloromethane-d2 (B32916) (CD₂Cl₂), acetone-d6, and methanol-d4. researchgate.netacs.org Interestingly, the experimental data show that the population of the dominant ea conformer remains consistently around 60-70%, regardless of the solvent used. researchgate.netacs.org This finding suggests that the conformational equilibrium of cis-2-chlorocyclohexanol is not significantly influenced by the polarity of the solvent.

| Solvent | Population of 'ea' Conformer (%) |

|---|---|

| Dichloromethane-d2 (CD₂Cl₂) | ~60-70 |

| Acetone-d6 | ~60-70 |

| Methanol-d4 | ~60-70 |

Gas-Phase Conformational Studies of cis-2-Chlorocyclohexanol

In contrast to the behavior observed in solution, theoretical studies of cis-2-chlorocyclohexanol in the gas phase predict a different conformational preference. High-level theoretical calculations (MP2/6-311++G(3df,2p)) indicate that the conformer with an axial hydroxyl group and an equatorial chlorine atom (ae) is at a lower energy level. researchgate.netacs.org This suggests that in an isolated, solvent-free environment, the ae conformer is the more stable species. The discrepancy between the gas-phase calculations and the solution-phase experimental results highlights the crucial role that intermolecular interactions and solvation play in determining conformational stability.

Intramolecular Interactions Governing Conformational Stability

The preference for a particular conformation is the result of a complex balance of various intramolecular interactions. These forces include stabilizing hydrogen bonds as well as destabilizing steric and electronic repulsions.

Hydrogen Bonding Contributions

One of the key stabilizing factors is the potential for intramolecular hydrogen bonding. In cis-2-chlorocyclohexanol, a hydrogen bond can form between the hydrogen atom of the hydroxyl group and the chlorine atom. Theoretical analyses, combining molecular dynamic simulations with ab initio calculations, suggest that the dominant ea conformer is slightly favored by this intramolecular hydrogen bonding. researchgate.netacs.org This interaction helps to stabilize the conformation where the hydroxyl is equatorial and the chlorine is axial, contributing to its prevalence in solution. researchgate.net

Steric and Electronic Effects

Beyond hydrogen bonding, the conformational stability is also governed by steric and electronic effects.

Steric Effects : In cyclohexane (B81311) rings, substituents generally prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.orgmsu.edu In the case of cis-2-chlorocyclohexanol, placing the hydroxyl group in the equatorial position in the ea conformer is sterically favorable. Conversely, an axial hydroxyl group in the ae conformer would experience greater steric crowding. libretexts.org

Advanced Computational Methods in Conformational Elucidation

The conformational landscape of cis-2-chlorocyclohexanol has been a subject of detailed investigation using a variety of advanced computational methods. These theoretical approaches have been instrumental in dissecting the subtle interplay of steric and electronic effects that govern the conformational preferences of this molecule. Computational studies have largely focused on the two primary chair conformations: one with an equatorial hydroxyl group and an axial chlorine atom (ea), and the other with an axial hydroxyl group and an equatorial chlorine atom (ae).

High-level ab initio and Density Functional Theory (DFT) calculations have been employed to determine the relative energies of these conformers. In the gas phase, theoretical calculations consistently predict that the ae conformer is lower in energy than the ea conformer. For instance, calculations at the MP2/6-311++G(3df,2p) level of theory indicate a preference for the ae conformation. Current time information in منطقة الظفرة, AE. This preference in the absence of a solvent is attributed to the electronic interactions within the molecule.

The inclusion of solvent effects in computational models, often through the use of Polarizable Continuum Models (PCM), has been shown to be crucial in accurately predicting the conformational equilibrium in solution. Current time information in منطقة الظفرة, AE. These models account for the interaction between the solute and the solvent, which can significantly influence the relative stability of the conformers. Molecular dynamics (MD) simulations have also been utilized to explore the conformational space and dynamics of cis-2-chlorocyclohexanol in a solvent environment. These simulations, combined with ab initio calculations, have suggested that the ea conformer can be slightly favored in solution due to hydrogen bonding interactions. Current time information in منطقة الظفرة, AE.

The discrepancy between gas-phase calculations and experimental observations in solution highlights the importance of accurately modeling the solvent environment in computational studies of conformational analysis. The choice of computational method and the basis set also plays a significant role in the accuracy of the predicted conformational energies and geometries.

Below are data tables summarizing the findings from various computational studies on cis-2-chlorocyclohexanol.

Table 1: Calculated Relative Energies of cis-2-Chlorocyclohexanol Conformers in the Gas Phase

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) |

| MP2 | 6-311++G(3df,2p) | ae | 0.00 |

| MP2 | 6-311++G(3df,2p) | ea | > 0 |

Note: The 'ae' conformer is predicted to be the global minimum in the gas phase. The exact energy difference for the 'ea' conformer is not explicitly stated in the primary source but is indicated to be higher in energy. Current time information in منطقة الظفرة, AE.

Table 2: Experimentally Observed Conformer Populations in Different Solvents at 193 K

| Solvent | Conformer 'ea' Population (%) | Conformer 'ae' Population (%) |

| CD₂Cl₂ | ~60-70 | ~30-40 |

| Acetone-d₆ | ~60-70 | ~30-40 |

| Methanol-d₄ | ~60-70 | ~30-40 |

Data derived from low-temperature NMR experiments, indicating a preference for the 'ea' conformer in solution. Current time information in منطقة الظفرة, AE.

Mechanistic Investigations of Reactions Involving Cis 2 Chlorocyclohexanol

Base-Promoted Elimination Reactions

The reaction of cis-2-chlorocyclohexanol with a base is a classic example of how stereochemistry governs the reaction pathway, leading to elimination rather than the intramolecular substitution observed in its trans counterpart.

When treated with a base such as sodium hydroxide (B78521) (NaOH), cis-2-chlorocyclohexanol undergoes an E2 (bimolecular elimination) reaction. askfilo.comvaia.com The mechanism involves the abstraction of a proton from the carbon bearing the hydroxyl group. This is followed by the elimination of the chloride ion and the formation of an enol intermediate. askfilo.com This enol then rapidly tautomerizes to its more stable keto form, yielding cyclohexanone (B45756) as the final product. vaia.com

For the E2 reaction to occur, a specific geometry is required where the proton to be removed and the leaving group (chloride) are in an anti-periplanar orientation (a dihedral angle of 180°). In the chair conformation of cis-2-chlorocyclohexanol, the hydrogen on the hydroxyl-bearing carbon and the chlorine atom can readily adopt this anti-periplanar arrangement, facilitating the elimination process. chemistrysteps.comkhanacademy.org

The reactivity of cis-2-chlorocyclohexanol stands in stark contrast to that of trans-2-chlorocyclohexanol (B14723591) under the same basic conditions. chegg.comchegg.com While the cis isomer yields cyclohexanone, the trans isomer rapidly forms 1,2-epoxycyclohexane. askfilo.comdoubtnut.com

This difference is due to stereochemical constraints. The formation of an epoxide is an intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. chegg.com This reaction requires the nucleophilic alkoxide (formed by deprotonation of the hydroxyl group) to attack the carbon atom bearing the chlorine from the backside. pearson.com In trans-2-chlorocyclohexanol, the hydroxyl and chlorine groups are on opposite sides of the ring, allowing them to assume a conformation where they are anti-periplanar. This geometry is ideal for the backside attack, leading to the efficient formation of the epoxide ring. askfilo.comvaia.com

In cis-2-chlorocyclohexanol, the hydroxyl and chlorine groups are on the same side of the ring. Consequently, the alkoxide cannot achieve the necessary anti-periplanar alignment to attack the carbon-chlorine bond from the backside. askfilo.comvaia.com Intramolecular SN2 substitution is therefore geometrically impossible. Instead, the base abstracts a proton, leading to the E2 elimination pathway as the favored reaction. vaia.com

| Isomer | Reagent | Major Product | Reaction Type |

| cis-2-Chlorocyclohexanol | NaOH | Cyclohexanone | E2 Elimination askfilo.comvaia.com |

| trans-2-Chlorocyclohexanol | NaOH | 1,2-Epoxycyclohexane | Intramolecular SN2 askfilo.comvaia.com |

Nucleophilic Substitution Reactions

While cis-2-chlorocyclohexanol readily undergoes elimination in the presence of a base, direct nucleophilic substitution reactions are less common and face competition from elimination pathways. For a substitution reaction to occur, conditions must be chosen to disfavor elimination. For example, using a weak base or a non-basic nucleophile could potentially lead to substitution products. However, the literature primarily focuses on the base-promoted elimination and reactions involving the hydroxyl group. In the case of the related compound, cis-4-chlorocyclohexanol, treatment with sodium hydroxide can lead to a substitution product, trans-1,4-cyclohexanediol, through a mechanism involving an epoxide-like intermediate. askfilo.com This suggests that under specific conditions, nucleophilic substitution pathways can be accessed, though they are not the typical outcome for cis-2-chlorocyclohexanol.

Reactions with Thionyl Chloride: Stereochemical Outcomes

The reaction of cis-2-chlorocyclohexanol with thionyl chloride (SOCl₂) is a method for replacing the hydroxyl group with a chlorine atom. The stereochemical outcome of this reaction is crucial for preparing specific diastereomers of 1,2-dichlorocyclohexane.

Research has shown that the reaction of cis-2-chlorocyclohexanol with thionyl chloride, both in the absence and presence of a base like pyridine, results in the formation of trans-1,2-dichlorocyclohexane. acs.org This outcome indicates that the reaction proceeds with an inversion of configuration at the carbon atom that originally bore the hydroxyl group.

The mechanism typically involves the alcohol attacking the thionyl chloride, forming a chlorosulfite intermediate. libretexts.orgyoutube.com In the presence of pyridine, the base assists in removing the proton from the oxonium ion. The chloride ion, which is a good nucleophile, then attacks the carbon atom in an SN2 fashion, displacing the chlorosulfite group and leading to inversion of stereochemistry. libretexts.orgstackexchange.com This contrasts with the reaction of trans-2-chlorocyclohexanol with thionyl chloride in the absence of pyridine, which proceeds with retention of configuration (SNi mechanism), while in the presence of pyridine, it yields a mixture of cis- and trans-dichlorides. acs.org

| Reactant | Reagent(s) | Product | Stereochemical Outcome |

| cis-2-Chlorocyclohexanol | SOCl₂ | trans-1,2-Dichlorocyclohexane | Inversion acs.org |

| cis-2-Chlorocyclohexanol | SOCl₂, Pyridine | trans-1,2-Dichlorocyclohexane | Inversion acs.org |

| trans-2-Chlorocyclohexanol | SOCl₂, Pyridine | Mixture of trans- and cis-1,2-Dichlorocyclohexane | Mixed acs.org |

Proposed 1,3-Cyclic Addition Reactions in Formation of cis-Chlorohydrins

The formation of chlorohydrins is typically achieved by the reaction of an alkene with a source of electrophilic chlorine in the presence of water. masterorganicchemistry.comlibretexts.org The generally accepted mechanism for the reaction of cyclohexene (B86901) with chlorine (Cl₂) and water involves the electrophilic attack of chlorine on the double bond to form a cyclic chloronium ion intermediate. libretexts.orgorgosolver.com

Water, acting as a nucleophile, then attacks one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the chloronium ion bridge, resulting in anti-addition of the chloro and hydroxyl groups. libretexts.org Consequently, the reaction of cyclohexene via this mechanism yields trans-2-chlorocyclohexanol as the major product. The formation of cis-2-chlorocyclohexanol is not explained by this standard pathway. Information regarding a proposed 1,3-cyclic addition reaction for the specific formation of cis-chlorohydrins from alkenes is not prominently described in the surveyed literature, which emphasizes the anti-addition mechanism via a halonium ion intermediate. libretexts.orgutas.edu.au

Advanced Spectroscopic Characterization for Stereochemical and Structural Assignment of Cis 2 Chlorocyclohexanol

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy performed at low temperatures is a critical technique for studying the conformational dynamics of cis-2-chlorocyclohexanol. At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-chair interconversion, resulting in an NMR spectrum that shows averaged signals for the different conformations. By lowering the temperature, this conformational exchange can be slowed or "frozen" on the NMR timescale, allowing for the direct observation and quantification of individual conformers.

For cis-2-chlorocyclohexanol, the chair-chair interconversion involves an equilibrium between two primary conformers: one with the hydroxyl group in an equatorial position and the chlorine atom in an axial position (ea), and the other with an axial hydroxyl group and an equatorial chlorine atom (ae).

Low-temperature NMR experiments have been conducted to measure the populations of these conformers. researchgate.net In a study performed at 193 K, the conformer with an equatorial hydroxyl group and an axial halogen (ea) was found to be the preferred conformation. researchgate.net The population of this ea conformer remained consistently in the range of 60-70%, indicating its greater stability across different solvent environments. researchgate.net This preference is influenced by factors such as intramolecular hydrogen bonding, which can stabilize the ea form. researchgate.net

| Solvent | Population of 'ea' Conformer (%) (Equatorial-OH, Axial-Cl) | Population of 'ae' Conformer (%) (Axial-OH, Equatorial-Cl) |

|---|---|---|

| CD₂Cl₂ | ~60-70 | ~30-40 |

| Acetone-d₆ | ~60-70 | ~30-40 |

| Methanol-d₄ | ~60-70 | ~30-40 |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that are highly sensitive to the three-dimensional structure of chiral molecules, making them invaluable for determining absolute configurations. nih.govmdpi.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com The primary chiroptical methods include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Vibrational Raman Optical Activity (VROA). mdpi.com The determination of absolute configuration typically involves comparing experimentally measured chiroptical spectra with those predicted by quantum-chemical calculations for a specific enantiomer. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. kud.ac.inwikipedia.org An ORD spectrum is a plot of specific or molar rotation versus wavelength. vlabs.ac.in

The utility of ORD in stereochemical analysis is particularly evident when the molecule contains a chromophore (a light-absorbing group) in the vicinity of a stereocenter. amrita.edu In such cases, the ORD curve can exhibit a phenomenon known as the Cotton effect, which is a characteristic combination of a peak and a trough in the region of the chromophore's absorption band. mgcub.ac.in

The sign of the Cotton effect—defined as positive if the peak is at a longer wavelength than the trough, and negative if the trough is at the longer wavelength—is directly related to the stereochemistry of the molecule. amrita.edumgcub.ac.in For cyclohexanone (B45756) derivatives, for instance, empirical rules like the Octant Rule have been developed to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl chromophore. amrita.edu This correlation allows for the assignment of the absolute configuration of the chiral molecule. kud.ac.in While compounds without a strong chromophore may only show a plain ORD curve (a steady increase or decrease in rotation with wavelength), the principles of ORD remain a foundational chiroptical method for structural elucidation. vlabs.ac.in

Analysis of Coupling Constants for Conformational Information

In addition to low-temperature studies, NMR spectroscopy at room temperature provides crucial conformational information through the analysis of scalar (J) coupling constants, specifically the vicinal proton-proton coupling constants (³JHH). researchgate.net The magnitude of ³JHH is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation. nih.gov

In cyclohexane systems, the dihedral angles are well-defined for different substituent orientations:

Axial-Axial (a,a) coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8–13 Hz.

Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) couplings: The dihedral angles are approximately 60°, leading to smaller coupling constants, typically in the range of 2–5 Hz.

For cis-2-chlorocyclohexanol, which exists as a rapidly equilibrating mixture of the ea and ae conformers at room temperature, the observed ³JHH value for the proton at C1 (CH-OH) and C2 (CH-Cl) is a weighted average of the coupling constants for each individual conformer. By measuring these averaged coupling constants, the relative populations of the two chair conformers in the equilibrium can be calculated, providing a quantitative measure of the conformational preference. nih.gov This analysis is a cornerstone of conformational studies in substituted cyclohexanes. researchgate.net

| Proton Relationship | Approximate Dihedral Angle | Typical ³JHH Value (Hz) |

|---|---|---|

| Axial-Axial | ~180° | 8 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

| Equatorial-Equatorial | ~60° | 2 - 5 |

Strategic Applications of Cis 2 Chlorocyclohexanol in Organic Synthesis

As a Chiral Auxiliary and Building Block

Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com This allows for the production of enantiomerically pure compounds, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry can significantly impact efficacy. numberanalytics.com cis-2-Chlorocyclohexanol, in its enantiopure forms, serves as a versatile chiral building block. lookchem.com It can be incorporated into a target molecule, transferring its inherent chirality.

The utility of cis-2-chlorocyclohexanol as a chiral building block is evident in its application for synthesizing various biologically significant molecules. lookchem.com The presence of both a hydroxyl and a chloro group allows for sequential and regioselective modifications, making it a valuable starting material for creating more complex chiral structures.

Key Attributes of Chiral Auxiliaries:

| Feature | Description |

| Temporary Incorporation | The auxiliary is attached to the substrate to control a reaction's stereochemistry and is subsequently removed. numberanalytics.com |

| Stereochemical Control | It influences the reaction pathway to favor the formation of one stereoisomer over others. numberanalytics.com |

| Enhanced Selectivity | Improves the product's stereoselectivity and overall yield. numberanalytics.com |

| Broad Applicability | Used in the synthesis of complex molecules like natural products and pharmaceuticals. numberanalytics.com |

Precursor in the Synthesis of Complex Cyclic Structures

The cis-2-chlorocyclohexanol framework is a key precursor for synthesizing a variety of complex cyclic and heterocyclic structures. The relative orientation of the chloro and hydroxyl groups dictates the reaction pathways and the resulting products. For instance, treatment of cis-2-chlorocyclohexanol with a base does not lead to the formation of an epoxide, which is the characteristic reaction of its trans isomer. vaia.com Instead, it undergoes an E2 elimination mechanism to form an enol, which then tautomerizes to yield cyclohexanone (B45756). vaia.com

This reactivity is fundamental in its use for constructing more elaborate cyclic systems. For example, it can be a starting point for the synthesis of bicyclic compounds. The inherent stereochemistry of cis-2-chlorocyclohexanol can be exploited to control the stereochemical outcome of subsequent annulation and cyclization reactions, leading to the formation of intricate polycyclic frameworks.

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. mdpi.comnih.gov Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. mdpi.comnitschkegroup-cambridge.com These interactions are highly specific and are the basis for applications in areas like sensing, catalysis, and drug delivery. thno.org

While direct research on cis-2-chlorocyclohexanol's role in supramolecular assembly is not extensively documented in the provided results, its structural features suggest potential applications. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding. The cyclohexane (B81311) ring provides a hydrophobic scaffold. cymitquimica.com These features could allow cis-2-chlorocyclohexanol and its derivatives to act as guests, fitting into the cavities of host molecules like cyclodextrins or calixarenes. thno.org The cis stereochemistry would influence the shape and binding affinity of the molecule within a host's cavity.

Potential Interactions in Supramolecular Chemistry:

| Interaction Type | Description |

| Hydrogen Bonding | The hydroxyl group of cis-2-chlorocyclohexanol can form hydrogen bonds with suitable host molecules. cymitquimica.com |

| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with electron-rich sites on a host. |

| Hydrophobic Interactions | The cyclohexane ring can engage in hydrophobic interactions within the nonpolar cavity of a host molecule. cymitquimica.com |

Synthesis of Specific Substituted Cyclohexanol (B46403) Derivatives

cis-2-Chlorocyclohexanol is a valuable starting material for the synthesis of a wide array of substituted cyclohexanol derivatives. The reactivity of both the hydroxyl and chloro groups can be selectively exploited to introduce new functional groups with controlled stereochemistry.

For example, enzymatic reactions, such as the reduction of α-chloroketones, can provide access to enantiomerically pure chlorohydrins like (1S, 2S)-2-chlorocyclohexanol. researchgate.net This enantiopure compound can then be used as a chiral precursor for the synthesis of other optically active cyclohexanol derivatives. The conversion of cis-2-chlorocyclohexanol to cyclohexanone also opens up a different set of derivatization possibilities, allowing for reactions at the carbonyl group. vaia.com

The synthesis of various substituted cyclohexanols from cis-2-chlorocyclohexanol is crucial for accessing compounds with specific biological or material properties. The ability to control the stereochemistry at two adjacent centers on a six-membered ring is a powerful tool in synthetic organic chemistry.

Computational Chemistry and Theoretical Modeling of Cis 2 Chlorocyclohexanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. ictp.itehu.eus It offers a balance between accuracy and computational cost, making it suitable for studying systems like cis-2-chlorocyclohexanol. DFT calculations are used to determine optimized geometries, electronic properties, and thermochemical data.

Research employing DFT has been crucial in understanding the conformational preferences of cis-2-chlorocyclohexanol. researchgate.net Calculations help in elucidating the electronic distribution and energies associated with different conformers. For instance, DFT has been used in conjunction with solvation models to study how the solvent environment affects the stability of conformers. researchgate.netchemrxiv.org

Thermochemical properties for cis-2-chlorocyclohexanol have been estimated using computational methods. The Joback method, a group contribution method, provides calculated values for key energetic properties in the gas phase.

Table 1: Calculated Thermochemical Properties of cis-2-Chlorocyclohexanol (Gas Phase)

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -301.16 | kJ/mol | Joback Calculated Property chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | -132.37 | kJ/mol | Joback Calculated Property chemeo.com |

These calculated energies are fundamental for predicting the compound's stability and its behavior in chemical reactions.

Ab Initio Quantum Mechanical Studies on Conformational Energetics

Ab initio quantum mechanical methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. These methods are particularly valuable for analyzing subtle energy differences, such as those between different conformers of cis-2-chlorocyclohexanol. researchgate.net

For cis-2-chlorocyclohexanol, the cyclohexane (B81311) ring can adopt a chair conformation, with the chloro and hydroxyl substituents occupying either axial (a) or equatorial (e) positions. This gives rise to two primary conformers: one with an equatorial hydroxyl group and an axial chlorine atom (ea), and another with an axial hydroxyl group and an equatorial chlorine atom (ae).

Ab initio calculations, specifically at the Møller-Plesset perturbation theory (MP2) level with a large basis set (MP2/6-311++G(3df,2p)), have been performed to determine the relative energies of these conformers in the gas phase. researchgate.net The theoretical calculations indicate that in the absence of a solvent, the conformer with the axial hydroxyl and equatorial chlorine (ae) is lower in energy. researchgate.net This preference is contrary to what is observed experimentally in solution, highlighting the critical role of solvent effects. researchgate.net

Table 2: Theoretical Conformational Preference of cis-2-Chlorocyclohexanol in the Gas Phase

| Method | Lower Energy Conformer | Finding |

|---|---|---|

| MP2/6-311++G(3df,2p) | ae (axial -OH, equatorial -Cl) | The ae conformer is predicted to be more stable in the gas phase. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model the dynamic movements of atoms and molecules, providing insights into conformational changes, solvent interactions, and hydrogen bonding. researchgate.net

For cis-2-chlorocyclohexanol, MD simulations have been used to analyze its conformational dynamics and the influence of solvent. researchgate.net These simulations, often performed using force fields like the general AMBER force field (gaff), can model the interactions between the solute and explicit solvent molecules. rsc.org Research combining MD simulations with ab initio calculations has shown that the preference for the ea conformer (equatorial hydroxyl, axial halogen) in solution is slightly favored due to hydrogen bonding interactions with the solvent. researchgate.net This demonstrates how dynamic solute-solvent interactions, which are captured by MD, play a crucial role in determining the conformational equilibrium.

Solvation Models and Explicit Solvent Effects in Theoretical Predictions

The significant discrepancy between gas-phase theoretical predictions and experimental solution-phase observations for cis-2-chlorocyclohexanol underscores the importance of accurately modeling solvent effects. researchgate.net Computational chemists employ two main approaches: implicit (continuum) models and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) and its variants (C-PCM, IEF-PCM) or the SMD solvation model, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netchemrxiv.orgq-chem.com While computationally efficient, these models may not always capture specific solute-solvent interactions like hydrogen bonds. researchgate.netnih.gov Studies on cis-2-halocyclohexanols have tested IEF-PCM and C-PCM models and found that the conformational preference could only be correctly described when the atomic radii used to create the molecular cavity explicitly considered the hydrogen atoms. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. q-chem.comnih.gov This approach is more computationally intensive but provides a more realistic description of the immediate solvent environment. For cis-2-chlorocyclohexanol, theoretical calculations that include explicit solvent molecules have been shown to correctly predict the experimental preference for the ea conformer in solution. researchgate.net The stability of this conformer is attributed to the formation of intermolecular hydrogen bonds between the solute and solvent molecules. researchgate.net This highlights that for systems where specific interactions like hydrogen bonding are dominant, a hybrid approach combining a continuum model with a few explicit solvent molecules in the first solvation shell often yields the most accurate results. researchgate.netnih.gov

Transition State Analysis for Reaction Pathways

Theoretical modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states of chemical reactions. For cis-2-chlorocyclohexanol, a key reaction is its behavior under basic conditions.

Unlike its trans-isomer, which readily forms 1,2-epoxycyclohexane upon treatment with a base like sodium hydroxide (B78521) (NaOH), cis-2-chlorocyclohexanol yields cyclohexanone (B45756). vaia.com This difference in reactivity is due to stereochemical constraints. The formation of an epoxide requires an intramolecular SN2 attack by the alkoxide, which necessitates an anti-periplanar arrangement of the hydroxyl proton and the chlorine leaving group. This geometry is accessible for the trans-isomer but not for the cis-isomer. vaia.com

For cis-2-chlorocyclohexanol, the base instead abstracts a proton from the hydroxyl group, and the resulting alkoxide facilitates an E2 elimination. This process involves the removal of the chlorine atom and a proton from the adjacent carbon, leading to the formation of an enol intermediate. This enol then quickly tautomerizes to the more stable keto form, yielding cyclohexanone as the final product. vaia.com Computational analysis of this pathway would involve locating the transition state for the E2 elimination step, confirming its structure through frequency analysis (a single imaginary frequency), and calculating the activation energy barrier for the reaction.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cis-2-Chlorocyclohexanol, and how can stereochemical purity be ensured?

- Answer : cis-2-Chlorocyclohexanol can be synthesized via nucleophilic substitution of cyclohexene oxide with HCl under controlled conditions to favor the cis configuration . Stereochemical purity is typically verified using chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial proximity of substituents .

Q. How can researchers characterize the thermodynamic properties of cis-2-Chlorocyclohexanol?

- Answer : Phase-change data (e.g., melting points, enthalpy of fusion) are available through NIST Standard Reference Data, though discrepancies exist (e.g., reported Tfus ranges from 354.2 K to 356 K due to measurement methodologies) . Differential Scanning Calorimetry (DSC) is recommended for experimental determination, with calibration against reference standards to minimize errors .

Q. What safety protocols are critical when handling cis-2-Chlorocyclohexanol in laboratory settings?

- Answer : Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) .

- Storage in sealed containers away from oxidizers, as chlorinated alcohols may decompose under heat .

Advanced Research Questions

Q. Why does cis-2-Chlorocyclohexanol exhibit poor cis/trans isomer separation in chromatographic methods, and what advanced techniques can resolve this?

- Answer : Conventional HPLC columns (e.g., MIL-125(Ti)) show limited separation due to similar molecular dimensions of isomers . Advanced approaches include:

- Chiral Crown Ether Columns : Exploit host-guest interactions with stereospecific cavities.

- Dynamic Nuclear Polarization (DNP) NMR : Enhances sensitivity for distinguishing stereoisomers .

Q. How do contradictory thermodynamic values for cis-2-Chlorocyclohexanol impact experimental reproducibility, and how can researchers address this?

- Answer : Discrepancies in Tfus (e.g., 354.2 K vs. 356 K ) arise from sample purity, calibration methods, or instrumentation. Mitigation strategies:

- Cross-validate data using multiple techniques (DSC, adiabatic calorimetry).

- Source high-purity compounds (≥98% by HPLC) and report uncertainty ranges in publications .

Q. What role does cis-2-Chlorocyclohexanol play in studying reaction mechanisms of chlorinated cyclohexanol derivatives?

- Answer : Its stereochemistry makes it a model compound for investigating:

- Ring-Opening Reactions : Acid-catalyzed hydrolysis to study stereochemical retention/inversion .

- Elimination Pathways : Thermal decomposition kinetics to form cyclohexene derivatives, monitored via GC-MS .

Q. How does cis-2-Chlorocyclohexanol compare structurally and reactively to analogous chlorinated cyclohexanols (e.g., cis-2-Aminocyclohexanol hydrochloride)?

- Answer : The chlorine substituent in cis-2-Chlorocyclohexanol increases electronegativity at C2, altering nucleophilic reactivity compared to amino derivatives. Comparative studies using X-ray crystallography reveal differences in bond angles and torsional strain, influencing reactivity in SN2 vs. SN1 mechanisms .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in cis-2-Chlorocyclohexanol?

- Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts (e.g., cyclohexene) with detection limits <1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Identifies non-volatile impurities (e.g., dimerization products) .

Q. How can researchers resolve discrepancies in literature data for cis-2-Chlorocyclohexanol’s physical properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.